molecular formula C22H19NO2 B5736147 N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide

Cat. No.: B5736147
M. Wt: 329.4 g/mol
InChI Key: AQADUZYVIGYZIA-UHFFFAOYSA-N
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Description

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide, also known as DBF, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DBF is a synthetic compound that was first synthesized in 2004 by researchers at the University of Michigan. Since then, DBF has been studied extensively for its potential use in treating various diseases.

Mechanism of Action

The exact mechanism of action of N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. In neuroprotection, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various tissues. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer growth. In neuronal cells, this compound has been found to prevent cell death and improve cognitive function. Additionally, this compound has been shown to reduce inflammation in various tissues, which can lead to a reduction in tissue damage and improved tissue function.

Advantages and Limitations for Lab Experiments

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide has several advantages as a research tool, including its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been found to have low toxicity in vitro, which makes it a useful tool for studying the effects of various compounds on cells. However, this compound also has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide. One potential area of research is the development of this compound analogs with improved potency and selectivity. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects. Finally, the mechanisms of action of this compound could be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide involves multiple steps, starting with the reaction of 2-methylbenzoyl chloride with 2-aminodibenzo[b,d]furan. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylethylenediamine to yield this compound.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide has been found to have potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function. Additionally, this compound has been studied for its anti-inflammatory properties, as it can reduce inflammation in various tissues.

Properties

IUPAC Name

N-(2-dibenzofuran-2-ylethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-15-6-2-3-7-17(15)22(24)23-13-12-16-10-11-21-19(14-16)18-8-4-5-9-20(18)25-21/h2-11,14H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQADUZYVIGYZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.